2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4500155
CAS Number:
Molecular Formula: C21H17ClN6O
Molecular Weight: 404.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For example, one paper describes the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines starting from styrylpyrazoloformimidates []. Another study describes the synthesis of functional derivatives of 3-amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones and explores their anti-diabetic activity [].

Molecular Structure Analysis

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines consist of a pyrazole ring fused to a triazole ring, which is further fused to a pyrimidine ring. The core structure can be substituted at various positions, leading to a diverse range of derivatives with varying pharmacological properties. Computational studies utilizing density functional theory (DFT) have been employed to investigate the equilibrium geometry and electronic properties of these compounds []. These studies provide valuable insights into the structure-activity relationships of these compounds, aiding in the rational design of novel derivatives with improved potency and selectivity.

Mechanism of Action

The primary mechanism of action for many pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves antagonism of adenosine receptors. Adenosine, a purine nucleoside, plays a crucial role in various physiological processes by interacting with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3 []. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, acting as antagonists, bind to these receptors and block the binding of adenosine.

Specifically, these compounds have shown high affinity for A2A and A3 adenosine receptors [, ]. For instance, the compound SCH 58261 is a potent and selective A2A adenosine receptor antagonist [, ]. Blocking these receptors can modulate various downstream signaling pathways, leading to therapeutic effects in conditions such as Parkinson's disease, Alzheimer's disease, and inflammation.

Physical and Chemical Properties Analysis

For example, the presence of polar functional groups can enhance water solubility, while lipophilic groups can improve membrane permeability []. Understanding these physicochemical properties is crucial for optimizing the ADME profile and overall therapeutic potential of these compounds.

Applications
  • Parkinson's disease: A2A antagonists have shown potential as neuroprotective agents in Parkinson's disease []. By blocking A2A receptors in the brain, these compounds can enhance dopaminergic neurotransmission, potentially slowing disease progression.
  • Alzheimer's disease: Some pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown neuroprotective effects in cellular models of Alzheimer's disease [, ]. These compounds may counteract the toxic effects of amyloid-beta and other factors implicated in the pathogenesis of Alzheimer's disease.
  • Inflammation: A3 antagonists have shown promise as anti-inflammatory agents in various experimental models []. These compounds may modulate inflammatory responses by inhibiting the release of pro-inflammatory mediators and reducing immune cell activation.
  • Ischemia: A3 antagonists have demonstrated protective effects against ischemic injury in various tissues, including the heart and brain [, ]. By blocking A3 receptors, these compounds may reduce cell death and improve tissue recovery following ischemic events.
  • Fungicidal Activity: Certain derivatives within this class, particularly when used in specific mixtures, have shown potent antifungal activity []. This activity highlights their potential for agricultural applications in controlling fungal diseases in crops.

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

  • Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for mapping cerebral adenosine A2A receptors (A2ARs) with Positron Emission Tomography (PET) []. It demonstrates favorable brain kinetics and suitability as an A2AR PET tracer [].
  • Relevance: [(11)C]Preladenant shares the core structure of a 7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine with the target compound, 2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Significant structural differences are observed in the substituents at the 2 and 7 positions.
  • Compound Description: 8FB-PTP is a potent and competitive antagonist of responses mediated by A2 adenosine receptors []. It exhibits high affinity for A2 receptors but displays limited selectivity for A2 over A1 receptors [].
  • Relevance: 8FB-PTP shares a very similar core structure, a 2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine, with the target compound, 2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This indicates they belong to the same chemical class. The key difference lies in the substituents at the 7-position.

5-Amino-9-chloro-2-(2-furyl) 1,2,4-triazolo[1,5-c]quinazoline (CGS 15943)

  • Relevance: While sharing the 2-(2-furyl)triazolopyrimidine moiety with 2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, CGS 15943 incorporates a quinazoline ring instead of the pyrazolo[4,3-e]pyrimidine system. This structural variation likely contributes to its different pharmacological profile.

2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound, identified through virtual screening, showed neuroprotective effects against the Alzheimer peptide non-β-amyloid component (NAC) in a cellular model []. It was found to reduce NAC-induced cell death by inhibiting p53 target gene transcription more effectively than pifithrin-β [].
  • Compound Description: [3H]MRE 3008F20 is the tritiated form of a potent and selective A3 adenosine receptor antagonist. It exhibits high affinity and selectivity for human A3 receptors with a KD of 0.80 ± 0.06 nM []. This compound is valuable for characterizing and investigating the physiological and pathological roles of A3 adenosine receptors [].
  • Relevance: [3H]MRE 3008F20 shares a 2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core with 2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Although both have a substituent at the 8-position, [3H]MRE 3008F20 has an 8-propyl group, whereas the target compound has an 8-methyl. They belong to the same chemical class but are structurally distinct due to variations at the 5 and 8 positions.

Properties

Product Name

2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C21H17ClN6O

Molecular Weight

404.9 g/mol

InChI

InChI=1S/C21H17ClN6O/c1-13-9-16(7-8-18(13)22)29-11-14-3-5-15(6-4-14)19-25-21-17-10-24-27(2)20(17)23-12-28(21)26-19/h3-10,12H,11H2,1-2H3

InChI Key

LZMMKSQOAQCKKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.